molecular formula C9H5ClFNO2 B8292106 Methyl 2-chloro-4-cyano-5-fluorobenzoate

Methyl 2-chloro-4-cyano-5-fluorobenzoate

Cat. No. B8292106
M. Wt: 213.59 g/mol
InChI Key: RSPMBEOIJZIVPH-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

Methyl 4-bromo-2-chloro-5-fluorobenzoate (1.80 g; 6.73 mmol; 1 eq.), zinc cyanide (474.13 mg; 4.04 mmol; 0.60 eq.), tris(dibenzylideneacetone)dipalladium(0) (49.30 mg; 0.05 mmol; 0.01 eq.), 1,1′-bis(diphenylphosphino)ferrocene (59.69 mg; 0.11 mmol; 0.02 eq.), zinc (17.60 mg; 0.27 mmol; 0.04 eq.) and zinc acetate (49.39 mg; 0.27 mmol; 0.04 eq.) were put in dry DMF (18 mL). The reaction mixture was purged with N2 and then heated to 90° C. for 12 hours. The reaction mixture was cooled to RT, filtered over a pad of celite and washed with EtOAc. The organic phase was washed with water, brine, dried over MgSO4 and concentrated affording a brown solid. It was purified by washing with EtOH affording the title compound as a beige solid. 1H NMR (DMSO-d6, 300 MHz) δ 8.37-8.35 (d, J=5.86 Hz, 1H), 8-7.97 (d, J=9.18 Hz, 1H), 3.91 (s, 3H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
474.13 mg
Type
catalyst
Reaction Step Three
Quantity
49.3 mg
Type
catalyst
Reaction Step Four
Quantity
59.69 mg
Type
catalyst
Reaction Step Five
Name
Quantity
17.6 mg
Type
catalyst
Reaction Step Six
Quantity
49.39 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]([F:12])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([Cl:13])[CH:3]=1.[CH3:14][N:15](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].[Zn].C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[Cl:13][C:4]1[CH:3]=[C:2]([C:14]#[N:15])[C:11]([F:12])=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7] |f:2.3.4,5.6.7.8.9,10.11.12,14.15.16|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1F)Cl
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
474.13 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Four
Name
Quantity
49.3 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Five
Name
Quantity
59.69 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Step Six
Name
Quantity
17.6 mg
Type
catalyst
Smiles
[Zn]
Step Seven
Name
Quantity
49.39 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with N2
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered over a pad of celite
WASH
Type
WASH
Details
washed with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
affording a brown solid
CUSTOM
Type
CUSTOM
Details
It was purified
WASH
Type
WASH
Details
by washing with EtOH affording the title compound as a beige solid

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)OC)C=C(C(=C1)C#N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.